molecular formula C17H13N5O3S B2802255 4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide CAS No. 2034553-44-9

4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B2802255
CAS No.: 2034553-44-9
M. Wt: 367.38
InChI Key: APLWRNSOUGCPPZ-UHFFFAOYSA-N
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Description

4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound known for its multifaceted applications in scientific research. The compound features a unique combination of thienopyrimidine and phthalazine structures, providing distinct biochemical properties that make it valuable in various fields, including chemistry, biology, medicine, and industrial applications.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.

Biology

  • Enzyme Inhibition: : Used as a potential enzyme inhibitor in biochemical assays.

Medicine

  • Drug Development: : Investigated for its therapeutic potential, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Industry

  • Material Science: : Applied in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide typically involves a multi-step process:

  • Starting Materials: : The synthesis begins with commercially available starting materials, such as thiophene derivatives and phthalazine compounds.

  • Stepwise Reactions: : The process includes nitration, sulfonation, and amination reactions to form intermediate compounds.

  • Cyclization: : The intermediates undergo cyclization reactions under controlled conditions (e.g., temperature, pH) to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Large-scale Reactors: : Utilizing large-scale chemical reactors to manage the reactions efficiently.

  • Optimized Conditions: : Implementing optimized reaction conditions to maximize yield and purity.

  • Purification: : Employing advanced purification techniques, such as chromatography, to ensure the final product's quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or permanganates.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, influenced by the presence of functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Common organic solvents such as dichloromethane, methanol, and acetonitrile.

Major Products Formed

  • Oxidation Products: : Formation of oxidized derivatives with changes in the functional groups.

  • Reduction Products: : Reduction leads to the formation of reduced analogs with altered electronic properties.

  • Substitution Products: : New compounds with substituted groups replacing original functional groups.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Binding to Enzymes: : Inhibits specific enzymes by binding to their active sites, affecting biochemical pathways.

  • Interaction with Cellular Receptors: : Modulates cellular receptors, influencing cell signaling and function.

  • Pathway Modulation: : Alters metabolic or signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-N-(2-(4-oxoquinazolin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide

  • 4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-2(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide

Highlighting Uniqueness

  • Structural Uniqueness: : The presence of both thienopyrimidine and phthalazine moieties in one compound sets it apart from others.

  • Biochemical Properties: : Exhibits distinct biochemical properties that enhance its versatility in research applications.

  • Therapeutic Potential: : Demonstrates unique therapeutic effects that are not observed in closely related compounds.

This compound’s unique structure and properties make it a valuable asset in scientific research, offering diverse applications across multiple fields.

Properties

IUPAC Name

4-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3H-phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-15-11-4-2-1-3-10(11)13(20-21-15)16(24)18-6-7-22-9-19-12-5-8-26-14(12)17(22)25/h1-5,8-9H,6-7H2,(H,18,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLWRNSOUGCPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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